molecular formula C16H23ClN2O4 B2979968 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1098632-79-1

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2979968
CAS No.: 1098632-79-1
M. Wt: 342.82
InChI Key: UOTUDJAABTWHAE-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, an amino group, and a hexylamino group attached to a butanoic acid backbone.

Preparation Methods

The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chloro-substituted hydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound under controlled conditions.

    Amination reaction: The chloro-substituted hydroxyphenyl intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.

    Coupling with hexylamine: The resulting intermediate is then coupled with hexylamine to introduce the hexylamino group.

    Formation of the butanoic acid backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, such as esterification and hydrolysis.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane.

Scientific Research Applications

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, and infections.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can be compared with similar compounds such as:

    4-((5-Chloro-2-hydroxyphenyl)amino)-2-(methylamino)-4-oxobutanoic acid: This compound has a methylamino group instead of a hexylamino group, which may affect its chemical properties and biological activity.

    4-((5-Chloro-2-hydroxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid: This compound has an ethylamino group, which may result in different reactivity and applications compared to the hexylamino derivative.

    4-((5-Chloro-2-hydroxyphenyl)amino)-2-(propylamino)-4-oxobutanoic acid: The presence of a propylamino group may influence the compound’s solubility, stability, and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(5-chloro-2-hydroxyanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-2-3-4-5-8-18-13(16(22)23)10-15(21)19-12-9-11(17)6-7-14(12)20/h6-7,9,13,18,20H,2-5,8,10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTUDJAABTWHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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